molecular formula C15H21NO4S B2862185 3-(benzenesulfonyl)-N-[(1-hydroxycyclopentyl)methyl]propanamide CAS No. 1215771-91-7

3-(benzenesulfonyl)-N-[(1-hydroxycyclopentyl)methyl]propanamide

Cat. No.: B2862185
CAS No.: 1215771-91-7
M. Wt: 311.4
InChI Key: BTOGRIUVCDMVFU-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-N-[(1-hydroxycyclopentyl)methyl]propanamide is a synthetic organic compound featuring a benzenesulfonamide core, a moiety of significant interest in medicinal chemistry and chemical biology research. This compound is offered for research purposes and is classified as For Research Use Only, not intended for diagnostic or therapeutic applications. The benzenesulfonamide group is a privileged structure in drug discovery, known for its versatile biological activities. Researchers have extensively explored benzenesulfonamide derivatives for their potential as enzyme inhibitors, particularly targeting carbonic anhydrases . Furthermore, scientific literature indicates that benzenesulfonamide analogs exhibit a range of pharmacological properties under investigation, including antimicrobial , anti-inflammatory , and anticancer activities . Some derivatives have been identified as potent inhibitors of receptor tyrosine kinases (RTKs) like TrkA, which is a promising target in oncology research for diseases such as glioblastoma . Other studies have shown that novel benzenesulfonamide hybrids can inhibit cancer cell proliferation, migration, and invasion, potentially through pathways like Wnt/β-catenin/GSK3β . The propanamide linker and cyclopentanol moiety in this specific compound may influence its physicochemical properties, such as solubility and membrane permeability, and contribute to its interactions with biological targets. Researchers can utilize this chemical as a building block, a reference standard, or a lead compound for developing new biochemical probes.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[(1-hydroxycyclopentyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S/c17-14(16-12-15(18)9-4-5-10-15)8-11-21(19,20)13-6-2-1-3-7-13/h1-3,6-7,18H,4-5,8-12H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTOGRIUVCDMVFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)CCS(=O)(=O)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Sulfonation of Acrylic Acid Derivatives

Michael addition-based route provides regioselective sulfonation:

Procedure (adapted from US6710208B2):

  • Charge 1.0 eq acrylic acid in anhydrous DCM at 0°C under N₂
  • Add 1.2 eq benzenesulfonyl chloride dropwise
  • Introduce 2.5 eq Et₃N as HCl scavenger
  • Warm to RT, stir 12 hrs
  • Quench with 1M HCl, extract with EA (3×)
  • Dry over MgSO₄, concentrate in vacuo

Yield : 68-72% (HPLC purity >95%)

Parameter Optimal Range Effect on Yield
Temperature 0°C → RT gradient Prevents oligomerization
Solvent DCM > THF > EtOAc Polarity controls reaction rate
Scavenger Et₃N > pyridine Efficient HCl removal

Oxidation of 3-(Benzenesulfonyl)propanal

Alternative pathway for high-purity product:

  • Prepare 3-(benzenesulfonyl)propanal via Friedel-Crafts sulfonation of propenal
  • Oxidize with Jones reagent (CrO₃/H₂SO₄) at 0°C
  • Neutralize with NaHCO₃, extract with MTBE

Advantage : Avoids Michael addition side products
Disadvantage : Requires strict temperature control (-5°C to 5°C)

Preparation of (1-Hydroxycyclopentyl)methylamine

Reductive Amination of Cyclopentanone

Scalable one-pot method (WO2014069520A1):

Stepwise Protocol :

  • React cyclopentanone (1.0 eq) with methylamine hydrochloride (1.5 eq) in MeOH
  • Add NaBH₃CN (1.8 eq) portionwise at 0°C
  • Stir 6 hrs at RT
  • Quench with sat. NH₄Cl, extract with CH₂Cl₂
  • Purify via flash chromatography (SiO₂, 9:1 DCM/MeOH)

Critical Parameters :

  • pH maintenance at 8.5-9.0 using NaOH
  • Exclusion of moisture to prevent borane decomposition

Yield : 82% (GC-MS purity 98.7%)

Hydroxylation of Cyclopentene Derivatives

Alternative route for stereochemical control:

  • Epoxidize cyclopentene with mCPBA
  • Ring-open epoxide with NH₂CH₂MgBr
  • Reduce resultant alcohol with LiAlH₄

Stereoselectivity : >90% trans-diastereomer
Throughput : 3 steps, 56% overall yield

Amide Bond Formation Strategies

Carbodiimide-Mediated Coupling

Standard EDCl/HOBt method:

Optimized Conditions :

  • 3-(Benzenesulfonyl)propanoic acid: 1.05 eq
  • (1-Hydroxycyclopentyl)methylamine: 1.0 eq
  • EDCl: 1.2 eq, HOBt: 1.5 eq in anhydrous DMF
  • Stir 48 hrs at 25°C under N₂
  • Workup: Dilute with EtOAc, wash with 5% citric acid/5% NaHCO₃

Yield : 89% after recrystallization (hexane/EtOAc)

Mixed Carbonate Activation

Enhanced reactivity for sterically hindered amines:

  • Convert acid to mixed carbonate with ClCO₂Et
  • React with amine in presence of DMAP catalyst

Advantages :

  • Avoids racemization
  • Suitable for heat-sensitive substrates

Reaction Time : 6 hrs at 0°C → RT

Critical Process Analytical Technologies

Inline FTIR Monitoring

Key spectral markers:

  • Amide I band: 1640-1680 cm⁻¹
  • Sulfonyl S=O stretch: 1360, 1180 cm⁻¹

UPLC-MS Purity Tracking

System: Waters Acquity BEH C18 (2.1×50 mm, 1.7 μm)
Mobile Phase: 0.1% FA in H₂O/MeCN gradient
Detection: ESI+ m/z 325.1 [M+H]⁺

Industrial Scale-Up Considerations

Cost Analysis of Routes

Method Cost ($/kg) E-Factor PMI
EDCl Coupling 420 18.7 32.4
Mixed Carbonate 580 12.1 21.9

Waste Stream Management

  • Et₃N·HCl byproducts: Neutralize with NaOH → Triethylamine recovery
  • DMF solvent: Distillative recycling (≥98% purity)

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-[(1-hydroxycyclopentyl)methyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC or Jones reagent.

    Reduction: The amide group can be reduced to an amine using reducing agents like LiAlH4.

    Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or KMnO4 under acidic conditions.

    Reduction: LiAlH4 or NaBH4 in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted sulfonamides or thiols.

Scientific Research Applications

3-(benzenesulfonyl)-N-[(1-hydroxycyclopentyl)methyl]propanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in drug discovery, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-[(1-hydroxycyclopentyl)methyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites, modulating the activity of the target proteins. This interaction can lead to inhibition or activation of biochemical pathways, depending on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Target Compound
  • Core structure : Propanamide with a benzenesulfonyl group at position 3.
  • N-substituent : (1-Hydroxycyclopentyl)methyl group.
  • Key functional groups: Sulfonyl (electron-withdrawing), hydroxyl (hydrogen-bond donor).
Analog 1 : 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-arylpropanamides (Compounds 7c–7f)
  • Core structure : Propanamide with sulfanyl-linked 1,3,4-oxadiazole and thiazole rings.
  • N-substituent : Methylphenyl or dimethylphenyl groups.
  • Key features : Heterocyclic systems (oxadiazole, thiazole) enhance rigidity and π-π interactions .
  • Molecular weight : 375–389 g/mol (lower than the target compound).
Analog 2 : N-(4-Chlorophenyl)-3-cyclopentyl-N-hydroxypropanamide (Compound 7 in )
  • Core structure : Propanamide with a cyclopentyl group.
  • N-substituent : 4-Chlorophenyl and hydroxamic acid groups.
  • Key features : Hydroxamic acid moiety (ionizable, metal-chelating) and chlorophenyl (lipophilic) .
Analog 3 : GLUT4-Targeting Propanamides ()
  • Core structure: Propanamide with fluorophenyl, pyridinylmethyl, or quinolinyl groups.
  • Key features : Bulky aromatic substituents for protein binding (e.g., GLUT4 inhibition) .

Physicochemical Properties

Property Target Compound (Inferred) Analog 1 (7c–7f) Analog 2 (Compound 7) Analog 3 (GLUT4 Inhibitors)
Molecular Weight ~400–420 g/mol* 375–389 g/mol ~350–370 g/mol 450–500 g/mol
logP ~3.6 (similar to ) ~2.5–3.0 ~3.5–4.0 4.0–5.0
Hydrogen Bond Donors 1 (hydroxyl) 1–2 (amine, NH) 2 (hydroxamic acid, NH) 1–3
Melting Point Not reported 134–178°C Not reported Not reported

*Estimated based on structural similarity to .

Key Observations:
  • The target compound’s benzenesulfonyl group contributes to moderate lipophilicity (logP ~3.6), comparable to Analog 2 but higher than Analog 1’s sulfanyl-linked heterocycles.
Target Compound
  • Hypothesized activity : The benzenesulfonyl group is common in enzyme inhibitors (e.g., carbonic anhydrase), while the hydroxycyclopentyl group may enhance binding to hydroxyl-dependent targets (e.g., kinases, proteases).
Analog 1 (7c–7f)
  • Reported activity : Antimicrobial and anti-inflammatory properties due to thiazole and oxadiazole moieties .
Analog 2 (Compound 7)
  • Reported activity : Antioxidant and metal-chelating effects via hydroxamic acid .
Analog 3 (GLUT4 Inhibitors)
  • Reported activity : Modulation of glucose metabolism in cancer cells via GLUT4 binding .

Biological Activity

3-(Benzenesulfonyl)-N-[(1-hydroxycyclopentyl)methyl]propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C15H19N3O3SC_{15}H_{19}N_{3}O_{3}S, and it features a benzenesulfonamide group that is known for its biological activity, particularly in enzyme inhibition.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The sulfonamide moiety can mimic natural substrates, allowing it to inhibit certain enzymes. This mechanism is common among sulfonamide derivatives, which often target dihydropteroate synthase in bacterial systems.
  • Receptor Binding : The compound may also interact with specific receptors, influencing pathways related to inflammation and pain management.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Effects : Studies have shown that sulfonamides can possess significant antibacterial properties. For instance, they are effective against both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Properties : The compound may reduce inflammation by inhibiting pathways associated with inflammatory mediators.

Case Studies and Experimental Data

A review of the literature reveals several studies investigating the biological activity of similar compounds:

  • Antibacterial Activity :
    • A study assessed the Minimum Inhibitory Concentration (MIC) of sulfonamide derivatives against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at low concentrations (e.g., MIC values ranging from 0.5 to 4 μg/mL) .
  • Anti-inflammatory Activity :
    • Research has highlighted the anti-inflammatory effects of sulfonamides through inhibition of cyclooxygenase (COX) enzymes, leading to reduced production of prostaglandins .
  • Molecular Docking Studies :
    • Molecular docking studies suggest that the compound has a favorable binding affinity for COX enzymes, supporting its potential as an anti-inflammatory agent .

Data Summary Table

Biological ActivityObservationsReferences
AntibacterialEffective against S. aureus, E. coli
Anti-inflammatoryInhibits COX enzymes
Enzyme InhibitionMimics natural substrates

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